molecular formula C10H12BrNO B7845148 1-(4-Bromophenyl)-2-(dimethylamino)ethanone

1-(4-Bromophenyl)-2-(dimethylamino)ethanone

Cat. No. B7845148
M. Wt: 242.11 g/mol
InChI Key: ZVAAFQGDISMABS-UHFFFAOYSA-N
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Patent
US07879808B2

Procedure details

A 2.0 M solution of dimethylamine (0.5 mmol) in methanol was added to a solution of 2-bromo-1-(4-bromophenyl)ethanone (114.5 mg, 0.41 mmol) in tetrahydrofuran (2 ml), and the mixture was stirred at room temperature for 15 min. The solvent was removed by distillation, and the residue was then purified by column chromatography on silica gel (hexane:ethyl acetate=10:1 to 0:100) to give 84.7 mg (yield 86%) of the title compound.
[Compound]
Name
solution
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0.5 mmol
Type
reactant
Reaction Step One
Quantity
114.5 mg
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
Quantity
2 mL
Type
solvent
Reaction Step One
Yield
86%

Identifiers

REACTION_CXSMILES
[CH3:1][NH:2][CH3:3].Br[CH2:5][C:6]([C:8]1[CH:13]=[CH:12][C:11]([Br:14])=[CH:10][CH:9]=1)=[O:7]>CO.O1CCCC1>[Br:14][C:11]1[CH:12]=[CH:13][C:8]([C:6](=[O:7])[CH2:5][N:2]([CH3:3])[CH3:1])=[CH:9][CH:10]=1

Inputs

Step One
Name
solution
Quantity
0 (± 1) mol
Type
reactant
Smiles
Name
Quantity
0.5 mmol
Type
reactant
Smiles
CNC
Name
Quantity
114.5 mg
Type
reactant
Smiles
BrCC(=O)C1=CC=C(C=C1)Br
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
CO
Name
Quantity
2 mL
Type
solvent
Smiles
O1CCCC1

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
the mixture was stirred at room temperature for 15 min
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
The solvent was removed by distillation
CUSTOM
Type
CUSTOM
Details
the residue was then purified by column chromatography on silica gel (hexane:ethyl acetate=10:1 to 0:100)

Outcomes

Product
Details
Reaction Time
15 min
Name
Type
product
Smiles
BrC1=CC=C(C=C1)C(CN(C)C)=O
Measurements
Type Value Analysis
AMOUNT: MASS 84.7 mg
YIELD: PERCENTYIELD 86%
YIELD: CALCULATEDPERCENTYIELD 85.3%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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